1,1,1-Trifluoro-5-p-tolylpentane-2,4-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1,1-trifluoro-5-(4-methylphenyl)pentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3O2/c1-8-2-4-9(5-3-8)6-10(16)7-11(17)12(13,14)15/h2-5H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTCJBROBGJIIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)CC(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,1,1 Trifluoro 5 P Tolylpentane 2,4 Dione and Its Precursors
Established Synthetic Routes to Fluorinated β-Diketones
The Claisen condensation stands as the cornerstone for synthesizing β-diketones, including those containing fluorine atoms. fiveable.melibretexts.org This reaction involves the carbon-carbon bond formation between two esters or, in a "crossed" or "mixed" Claisen condensation, between an ester and a ketone in the presence of a strong base. fiveable.melibretexts.org The result is a β-keto ester or, as in the case of a ketone and ester reaction, a β-diketone. libretexts.org
For the synthesis of fluorinated β-diketones, a common strategy involves the reaction of a ketone with an ethyl ester of a perfluoroacid, such as ethyl trifluoroacetate (B77799). capes.gov.br The mechanism begins with the deprotonation of the α-carbon of the ketone by a strong base to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the fluorinated ester. The subsequent collapse of the tetrahedral intermediate and elimination of an alkoxide leaving group yields the desired fluorinated β-diketone. libretexts.orgyoutube.com
A variety of strong bases are employed to facilitate this reaction, with sodium hydride (NaH), sodium ethoxide (NaOEt), and sodium amide (NaNH2) being frequently used. organic-chemistry.org The choice of base is critical; it must be strong enough to deprotonate the ketone's α-carbon but should not interfere with the reaction through side reactions like nucleophilic substitution. libretexts.org Solvents for these reactions must be anhydrous and are typically aprotic, such as diethyl ether, tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF). fiveable.menumberanalytics.com
Targeted Synthesis of 1,1,1-Trifluoro-5-p-tolylpentane-2,4-dione
The specific synthesis of this compound is best achieved through a mixed Claisen condensation. This approach involves the carefully orchestrated reaction between a p-tolyl-substituted ketone and a trifluoroacetylating agent.
Strategies for Incorporating the p-Tolyl Moiety
The p-tolyl group is introduced into the final molecule via a suitable ketone precursor. The most common and direct precursor is 4'-methylacetophenone (B140295). This starting material can be synthesized through the Friedel-Crafts acylation of toluene (B28343). guidechem.com In this electrophilic aromatic substitution reaction, toluene reacts with an acylating agent like acetyl chloride or acetic anhydride (B1165640) in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). guidechem.comchemicalbook.com The reaction typically yields the para-substituted product, 4'-methylacetophenone, as the major isomer due to the directing effect of the methyl group on the toluene ring. guidechem.com
Alternative precursors could include p-tolylacetone, which can be prepared from p-tolylacetic acid. orgsyn.org However, 4'-methylacetophenone is more readily available and commonly used.
Introduction of the Trifluoromethyl Group
The trifluoromethyl (-CF₃) group is incorporated using an electrophilic trifluoroacetylating agent. Ethyl trifluoroacetate (CF₃COOEt) is the most widely used reagent for this purpose in Claisen condensations. guidechem.comwikipedia.org It serves as the electrophilic partner in the reaction. After the enolate of the p-tolyl ketone is formed, it attacks the carbonyl carbon of ethyl trifluoroacetate. The subsequent elimination of an ethoxide ion from the tetrahedral intermediate results in the formation of the 1,1,1-trifluoro-β-diketone structure. capes.gov.brguidechem.com
Optimization of Reaction Conditions and Yields
Optimizing the yield of this compound in a crossed Claisen condensation requires careful control over several reaction parameters to favor the desired product over potential side-products, such as the self-condensation of the ketone.
Base Selection: The use of a strong, non-nucleophilic base is paramount. Sodium hydride (NaH) is often preferred as it irreversibly deprotonates the ketone and the hydrogen gas byproduct is easily removed. organic-chemistry.org Sodium ethoxide (NaOEt) is also common, particularly when ethyl esters are used, to prevent transesterification. chemicalforums.com For enhanced reactivity, stronger bases like lithium diisopropylamide (LDA) or potassium tert-butoxide (KOtBu) can be employed, especially if the ketone is sterically hindered or less acidic. nih.gov
Solvent and Temperature: Anhydrous aprotic solvents like THF, diethyl ether, or DMF are essential to prevent quenching the base and the enolate intermediate. fiveable.menumberanalytics.com The reaction temperature is typically controlled, often starting at low temperatures (e.g., 0 °C) during the addition of reagents and then allowing it to warm to room temperature or be gently heated to drive the reaction to completion. fiveable.menih.gov
Stoichiometry: A stoichiometric amount of base is required because the resulting β-diketone is more acidic than the starting ketone and will be deprotonated by the base. This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium towards the product. libretexts.org An acidic workup is then necessary to protonate the enolate of the β-diketone product. youtube.com
Table 1: Key Parameters for Optimizing the Synthesis of this compound via Claisen Condensation
| Parameter | Options | Rationale and Considerations |
| p-Tolyl Precursor | 4'-Methylacetophenone, p-Tolylacetone | 4'-Methylacetophenone is more common and commercially available. |
| Trifluoroacetylating Agent | Ethyl trifluoroacetate | Standard electrophile for introducing the trifluoroacetyl group. |
| Base | NaH, NaOEt, LDA, KHMDS, KOtBu | Must be strong enough to form the ketone enolate. NaH is often effective. LDA or KHMDS may improve yields with less reactive substrates. organic-chemistry.orgnih.gov |
| Solvent | THF, Diethyl Ether, DMF | Must be aprotic and anhydrous to prevent side reactions. fiveable.me |
| Temperature | 0 °C to reflux | Lower temperatures can control the reaction rate and selectivity, while heating can increase the reaction rate. fiveable.me |
| Workup | Aqueous Acid (e.g., HCl, H₂SO₄) | Required to neutralize the base and protonate the product enolate to yield the final β-diketone. libretexts.org |
This table is generated based on established principles of the Claisen condensation and does not represent experimentally verified data for this specific compound.
Novel Synthetic Approaches and Green Chemistry Considerations
While the Claisen condensation is a robust method, modern organic synthesis seeks more efficient and environmentally benign alternatives. Research has focused on developing one-pot procedures and utilizing greener catalysts and solvents.
One-Pot Synthetic Procedures
One-pot syntheses offer significant advantages by reducing the number of workup and purification steps, saving time, and minimizing solvent waste. capes.gov.br For the synthesis of β-diketones, one-pot procedures have been developed where the diketone is generated and then consumed in a subsequent reaction without isolation. For example, 1,3-diketones can be synthesized from ketones and acid chlorides and then treated in situ with hydrazine (B178648) to form pyrazoles in a single pot. acs.org
Another approach involves the rhodium-catalyzed reductive α-acylation of α,β-unsaturated ketones with acid chlorides to directly yield 1,3-diketones. acs.org Such methods could potentially be adapted for the synthesis of this compound.
Green chemistry principles are also being applied to the Claisen condensation. This includes exploring the use of more environmentally friendly solvents or even solvent-free conditions. researchgate.net Additionally, research into catalytic versions of the Claisen condensation aims to reduce the need for stoichiometric amounts of strong bases, thereby minimizing waste. chemicalforums.comkwansei.ac.jp For instance, Lewis acid-mediated Claisen condensations, such as those using titanium tetrachloride, have been developed to improve reaction efficiency and selectivity. kwansei.ac.jp
Transition-Metal-Free Synthetic Methods
The primary and most direct transition-metal-free route to this compound is the Claisen condensation reaction. This method involves the base-mediated condensation of a ketone with an ester to form a β-dicarbonyl compound. In this specific case, the precursors are 4-(p-tolyl)-2-butanone and an ethyl trifluoroacetate. The reaction is typically carried out using a strong base to facilitate the formation of the enolate from the ketone.
A plausible and efficient method for the synthesis of this compound involves the use of sodium hydride (NaH) as the base in an aprotic solvent such as tetrahydrofuran (THF). The enolizable 4-(p-tolyl)-2-butanone reacts with ethyl trifluoroacetate in the presence of NaH. organic-chemistry.orgnih.gov Optimization of reaction conditions, such as the choice of a strong, non-nucleophilic base and an aprotic solvent, is crucial for achieving high yields and minimizing side reactions. organic-chemistry.org
Table 1: Proposed Reaction Parameters for the Synthesis of this compound
| Parameter | Condition | Rationale |
| Ketone | 4-(p-tolyl)-2-butanone | Provides the carbon backbone and the p-tolyl group. |
| Ester | Ethyl trifluoroacetate | Source of the trifluoroacetyl group. |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that effectively deprotonates the ketone to form the enolate. organic-chemistry.org |
| Solvent | Tetrahydrofuran (THF) | An aprotic solvent that is compatible with the strong base and dissolves the reactants. organic-chemistry.org |
| Temperature | 0 °C to room temperature | Initial cooling helps to control the exothermic reaction, followed by stirring at room temperature to ensure completion. |
| Work-up | Acidic quench (e.g., dilute HCl) | Neutralizes the reaction mixture and protonates the resulting enolate to yield the final β-diketone product. |
Investigation of Reaction Mechanisms in the Synthesis of this compound
The synthesis of this compound via the Claisen condensation proceeds through a well-established multi-step mechanism.
Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon of 4-(p-tolyl)-2-butanone by a strong base, such as sodium hydride. This results in the formation of a resonance-stabilized enolate ion. The acidity of the α-protons of the ketone makes this step feasible. nih.govnih.govbiosynth.com
Nucleophilic Attack: The newly formed enolate acts as a potent nucleophile and attacks the electrophilic carbonyl carbon of ethyl trifluoroacetate. This nucleophilic addition leads to the formation of a tetrahedral alkoxide intermediate. nih.govnih.govbiosynth.com
Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbonyl group is reformed by the elimination of the ethoxide (⁻OEt) leaving group. This step is characteristic of nucleophilic acyl substitution. biosynth.comlibretexts.org
Deprotonation of the Product: The resulting β-diketone, this compound, has a highly acidic methylene (B1212753) proton situated between the two carbonyl groups. The ethoxide generated in the previous step is a strong enough base to deprotonate the β-diketone, forming a stable enolate. This final deprotonation step is thermodynamically favorable and drives the reaction equilibrium towards the product. biosynth.comlibretexts.orgmasterorganicchemistry.com
Protonation: A final acidic work-up step is necessary to protonate the stable enolate and yield the final this compound product. nih.gov
It is important to note that the use of a strong base like NaH can sometimes lead to a tandem Claisen condensation followed by a retro-Claisen C-C bond cleavage, which would result in a trifluoromethyl ketone instead of the desired β-diketone. organic-chemistry.orgnih.gov However, by carefully controlling the reaction conditions, the formation of the β-diketone can be favored. The stability of the final enolate of the β-diketone product plays a significant role in directing the reaction towards the desired outcome.
Advanced Structural Elucidation and Spectroscopic Characterization of 1,1,1 Trifluoro 5 P Tolylpentane 2,4 Dione
Tautomerism and Conformational Analysis of 1,1,1-Trifluoro-5-p-tolylpentane-2,4-dione
Like most β-diketones, this compound exists as an equilibrium mixture of its diketo form and, more predominantly, its enol tautomers. bldpharm.com Due to the asymmetry of the molecule, two distinct enol forms are possible, arising from the formation of an enol with the hydroxyl group adjacent to either the p-tolyl group or the trifluoromethyl group. The equilibrium is heavily influenced by the electronic properties of the substituents and the nature of the solvent. bldpharm.comresearchgate.netruc.dk
In solution, particularly in nonpolar solvents, this compound overwhelmingly favors the enolic form. This preference is driven by the formation of a stable, six-membered quasi-aromatic ring through strong intramolecular hydrogen bonding between the enolic hydroxyl group and the remaining carbonyl oxygen. bldpharm.com The electron-withdrawing nature of the trifluoromethyl group significantly increases the acidity of the adjacent methylene (B1212753) protons, favoring enolization.
Studies on analogous unsymmetrical trifluoromethyl-β-diketones have shown that the equilibrium involves not just the diketo form but a dynamic equilibrium between two distinct, chelated cis-enol forms (Enol A and Enol B). bldpharm.com
Enol A: (2Z)-4,4,4-trifluoro-3-hydroxy-1-(4-methylphenyl)-2-buten-1-one
Enol B: (2Z)-1,1,1-trifluoro-2-hydroxy-4-(4-methylphenyl)-3-buten-2-one
The equilibrium between these two enol forms (E⇌E) generally favors the tautomer that allows for maximum conjugation. bldpharm.com For this compound, Enol A is the major tautomer as the C=C double bond is conjugated with the carbonyl group attached to the p-tolyl ring, extending the π-system. The diketo form is typically a minor component in solution. bldpharm.compreprints.org
The distinct tautomeric forms of this compound are readily distinguishable by various spectroscopic methods. In most analytical conditions, the observed spectra are a composite of the signals from the rapidly interconverting enol tautomers, with the diketo form often present in concentrations too low to be detected.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for characterizing the tautomeric equilibrium. The predominance of the enol form is clearly evidenced by characteristic signals. bldpharm.com
| Nucleus | Tautomer | Assignment | Expected Chemical Shift (δ, ppm) |
| ¹H | Enol | Enolic OH | 13.5 - 15.0 (broad) |
| ¹H | Enol | Vinylic CH | 6.0 - 6.5 |
| ¹H | Enol | Aromatic CH (ortho to C=O) | ~7.8 (d) |
| ¹H | Enol | Aromatic CH (meta to C=O) | ~7.3 (d) |
| ¹H | Enol | Methyl CH₃ | ~2.4 (s) |
| ¹³C | Enol | C=O (tolyl side) | ~185-195 |
| ¹³C | Enol | C-OH (CF₃ side) | ~170-180 (q, ²JCF) |
| ¹³C | Enol | Vinylic CH | ~95-100 |
| ¹³C | Enol | CF₃ | ~115-120 (q, ¹JCF) |
| ¹⁹F | Enol | CF₃ | ~ -76 to -79 |
This is an interactive table based on expected values for the major enol form in a non-polar solvent like CDCl₃. Actual values may vary based on solvent and experimental conditions. Data inferred from studies on analogous compounds. bldpharm.comchemicalbook.comrsc.orgrsc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is dominated by strong absorption bands corresponding to π →π* transitions within the conjugated system of the enol tautomers. The diketo form, if present, would show a much weaker n→π* transition at a shorter wavelength. In nonpolar solvents, trifluoromethyl-β-diketones typically exhibit intense π →π* transitions in the 300-350 nm range. bldpharm.com
Infrared (IR) Spectroscopy: IR spectroscopy provides clear evidence for the chelated enol structure. A very broad absorption band is observed between 2500 and 3200 cm⁻¹, characteristic of a strong intramolecularly hydrogen-bonded O-H group. The carbonyl region shows a strong band for the chelated C=O stretch, typically between 1600 and 1620 cm⁻¹, which is at a lower frequency than a typical ketone due to conjugation and hydrogen bonding. bldpharm.comrsc.org
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Appearance |
| O-H stretch (intramolecular H-bond) | 2500 - 3200 | Very broad, medium |
| Aromatic C-H stretch | 3000 - 3100 | Sharp, weak |
| Aliphatic C-H stretch (methyl) | 2900 - 3000 | Sharp, weak |
| C=O stretch (chelated) | 1600 - 1620 | Strong, sharp |
| C=C stretch (conjugated) | 1580 - 1600 | Strong, sharp |
| C-F stretch | 1100 - 1300 | Very strong, multiple bands |
This is an interactive table based on expected values. Data inferred from studies on analogous compounds. bldpharm.comrsc.orgresearchgate.net
Detailed Nuclear Magnetic Resonance (NMR) Studies
NMR spectroscopy is indispensable for the detailed structural analysis of this compound, confirming not only the dominant tautomeric form but also providing insights into its electronic structure and dynamic processes.
While 1D NMR provides primary evidence, 2D NMR techniques are necessary to unambiguously assign all proton and carbon signals, especially for the distinct aromatic and enolic environments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei, allowing for the definitive assignment of the methyl protons to the methyl carbon, the vinylic proton to its carbon, and the aromatic protons to their respective carbons.
¹⁹F NMR: A simple ¹⁹F NMR spectrum would show a singlet for the CF₃ group. More advanced techniques like ¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy) could provide spatial information, confirming the proximity of the vinylic proton to the CF₃ group in the cis-enol conformation.
The intramolecular hydrogen transfer between the two oxygen atoms in the enol form is a rapid dynamic process. While typically too fast to be observed on the NMR timescale at room temperature (resulting in averaged signals for the two ends of the conjugated system if they were symmetric), variable temperature (VT) NMR could provide insights. By lowering the temperature, it might be possible to slow this proton exchange sufficiently to observe broadening or even decoalescence of the signals for the carbon atoms of the chelate ring. However, for an unsymmetrical β-diketone like this, the equilibrium between the two enol forms is not degenerate, meaning one form is already favored, and distinct signals are expected for the two carbonyls and vinylic carbons at room temperature. ruc.dk
Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Hydrogen Bonding
Vibrational spectroscopy confirms the functional groups present and provides a robust measure of the hydrogen bond strength.
FTIR Spectroscopy: As detailed in section 3.1.2, the most telling feature in the FTIR spectrum is the broad O-H stretching band, whose low frequency and breadth are direct consequences of a strong intramolecular hydrogen bond. The positions of the C=O and C=C stretching vibrations (around 1605 cm⁻¹ and 1590 cm⁻¹, respectively) are also indicative of a highly conjugated, chelated system. The spectrum is further characterized by very intense bands in the 1300-1100 cm⁻¹ region, which are assigned to the C-F stretching modes of the trifluoromethyl group. rsc.orgresearchgate.net
Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=C stretching vibration is often more intense in the Raman spectrum than in the IR spectrum due to the change in polarizability of the bond. The symmetric vibrations of the aromatic ring are also typically strong. By comparing the FTIR and Raman spectra, a more complete vibrational assignment can be achieved, helping to confirm the proposed structure and conformation.
X-ray Crystallography of this compound and its Derivatives
X-ray crystallography provides definitive proof of molecular structure and is indispensable for a complete understanding of a compound's properties. For a molecule like this compound, which exists as keto-enol tautomers, single-crystal X-ray diffraction would unambiguously determine the dominant form in the solid state. It is highly probable that the enol form would be prevalent due to the formation of a stable, quasi-aromatic six-membered ring via intramolecular hydrogen bonding.
The molecular architecture of this compound in the solid state would be significantly influenced by the interplay of its functional groups. The trifluoromethyl group (–CF₃) is a strong electron-withdrawing group and a potent hydrogen bond acceptor. The p-tolyl group, with its aromatic ring and methyl substituent, can participate in various non-covalent interactions, including π-π stacking and C–H···π interactions.
In the crystalline state, one would expect to observe significant intermolecular interactions. Hydrogen bonding involving the enolic hydroxyl group and the carbonyl or fluorine atoms of neighboring molecules would likely be a dominant feature. The fluorine atoms of the –CF₃ group are known to participate in C–F···H–C and C–F···π interactions, which would further stabilize the crystal lattice.
When this compound acts as a ligand to form metal complexes (derivatives), the coordination geometry around the metal center would be a key structural feature. For instance, with divalent transition metals like copper(II) or nickel(II), square planar or octahedral geometries are common. In an octahedral complex, such as a hypothetical bis(1,1,1-trifluoro-5-p-tolylpentane-2,4-dionato)diaquanickel(II), the two β-diketonate ligands would chelate the nickel ion, with two water molecules occupying the axial positions.
A hypothetical data table for such a complex, based on related structures, is presented below.
| Parameter | Hypothetical Value for a Ni(II) Derivative |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10.5 |
| b (Å) | ~18.0 |
| c (Å) | ~12.5 |
| β (°) | ~95 |
| Z (molecules per cell) | 4 |
| Key Intermolecular Bonds | O–H···O, C–H···F, π-π stacking |
The way individual molecules of this compound or its metal complexes pack in the crystal lattice defines the supramolecular assembly. The combination of the bulky p-tolyl group and the polar trifluoromethyl group would likely lead to complex packing arrangements.
It is plausible that the molecules would arrange in a way that maximizes favorable intermolecular interactions while minimizing steric hindrance. For the free ligand, one might anticipate herringbone or layered structures. In the case of its metal complexes, the nature of the metal ion and any ancillary ligands would play a crucial role in directing the supramolecular architecture. For example, lanthanide complexes with this ligand could form extended one-, two-, or three-dimensional coordination polymers, potentially with interesting luminescent or magnetic properties.
Coordination Chemistry of 1,1,1 Trifluoro 5 P Tolylpentane 2,4 Dione As a Ligand
Ligand Design Principles and Chelation Properties of Fluorinated β-Diketones
Fluorinated β-diketones are a prominent class of chelating agents in coordination chemistry, prized for their ability to form stable, often volatile, metal complexes. The design of these ligands, including 1,1,1-Trifluoro-5-p-tolylpentane-2,4-dione, is centered around the β-diketone moiety, which exists in a tautomeric equilibrium between the keto and enol forms. The enol form is particularly important for coordination as the deprotonated hydroxyl group and the adjacent carbonyl oxygen form a bidentate chelate ring with a metal ion.
The p-tolyl group, on the other hand, introduces steric bulk and electronic effects through its aromatic ring. The methyl group in the para position is weakly electron-donating, which can subtly influence the electron density on the coordinating oxygen atoms. The steric hindrance provided by the p-tolyl group can affect the coordination number and geometry of the resulting metal complexes, sometimes preventing the formation of higher-coordinate species that might be observed with less bulky ligands. The interplay between the electron-withdrawing CF₃ group and the substituted aryl ring allows for fine-tuning of the ligand's coordination properties.
Synthesis and Characterization of Metal Complexes of this compound
The synthesis of metal complexes with this compound typically involves the reaction of the β-diketone with a metal salt in a suitable solvent. The choice of solvent and base (if used) can influence the stoichiometry and structure of the final product.
Complexation with Transition Metal Ions (d-block)
Transition metal complexes of β-diketones are widely studied. For this compound, complexes with divalent and trivalent transition metals can be readily prepared. A general synthetic route involves the reaction of the ligand with a metal salt, such as a chloride or acetate, in an alcoholic solution. The addition of a weak base is often employed to facilitate the deprotonation of the ligand.
For example, the synthesis of a Rhodium(I) complex with a structurally similar ligand, a fluorene-containing β-diketonato ligand with a p-tolyl substituent, involves the reaction of the ligand with [Rh(cod)Cl]₂ in the presence of a base like sodium carbonate. mdpi.com The resulting complexes are typically characterized by techniques such as nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and single-crystal X-ray diffraction.
Table 1: Representative Spectroscopic Data for a Rhodium(I) Complex with a Fluorene-Containing β-Diketone Ligand with a PhCH₃ Substituent mdpi.com
| Technique | Observed Features | Interpretation |
| ¹H NMR | Resonances for the p-tolyl and cyclooctadiene (cod) protons. | Confirms the presence of both the β-diketonate and cod ligands in the complex. |
| ¹³C NMR | Signals corresponding to the carbonyl carbons and other carbon atoms in the ligands. | Provides further evidence for the coordination of the β-diketonate ligand. |
| IR Spectroscopy | Strong absorption bands in the 1500-1650 cm⁻¹ region. | Characteristic of the C=O and C=C stretching vibrations of the coordinated β-diketonate ligand. |
Note: This data is for a closely related analogue and is presented to illustrate the expected spectroscopic features.
Complexation with Lanthanide and Actinide Metal Ions (f-block)
The complexation of this compound with lanthanide and actinide ions is of particular interest due to the potential applications of the resulting complexes in luminescence and separation science. The synthesis of lanthanide complexes often involves the reaction of a lanthanide salt (e.g., chloride or nitrate) with the ligand in a suitable solvent mixture, such as ethanol (B145695) and water.
For instance, europium(III) complexes with the analogous ligand 1-phenyl-4,4,4-trifluoromethyl-1,3-butanedione have been synthesized and shown to exhibit strong red luminescence. nih.gov The synthesis typically results in tris- or tetrakis-chelated complexes, often with coordinated solvent molecules or ancillary ligands.
Table 2: Photoluminescence Data for a Europium(III) Complex with 1-phenyl-4,4,4-trifluoromethyl-1,3-butanedione nih.gov
| Property | Value |
| Excitation Maximum (nm) | ~350 |
| Emission Maximum (nm) | ~612 |
| Major Transition | ⁵D₀ → ⁷F₂ |
| Luminescence Color | Red |
Note: This data is for a closely related analogue and highlights the expected luminescent properties.
Complexes with actinides, such as uranyl (UO₂²⁺), can also be formed. The synthesis would typically proceed by reacting a uranyl salt with the ligand in an organic solvent. The resulting complexes are often characterized by spectroscopic methods to determine their structure and coordination environment.
Structural Diversity of Metal-1,1,1-Trifluoro-5-p-tolylpentane-2,4-dione Complexes
Metal complexes of this compound can exhibit a variety of coordination numbers and geometries, influenced by the size and electronic properties of the metal ion, the stoichiometry of the reaction, and the presence of any ancillary ligands.
For transition metals, octahedral [M(L)₃] and square planar [M(L)₂] complexes are common for trivalent and divalent ions, respectively. However, the steric bulk of the p-tolyl group might favor lower coordination numbers.
In the case of lanthanides, coordination numbers of 7, 8, or 9 are typical. The resulting geometries can be described as capped trigonal prismatic, square antiprismatic, or capped square antiprismatic, respectively. The specific geometry is a delicate balance between the steric demands of the ligands and the electrostatic interactions. Dinuclear or polynuclear structures can also form, where the β-diketonate ligands bridge between two or more metal centers. nih.gov
Electronic Structure and Bonding Analysis in Coordination Complexes
The electronic structure and the nature of the metal-ligand bond in complexes of this compound can be described using theoretical models such as Ligand Field Theory and Molecular Orbital Theory.
Ligand Field Theory and Molecular Orbital Perspectives
Ligand Field Theory (LFT) provides a framework for understanding the splitting of the d-orbitals of a transition metal ion under the influence of the surrounding ligands. For an octahedral complex, the five degenerate d-orbitals split into two sets: the lower energy t₂g set (dxy, dxz, dyz) and the higher energy eg set (dx²-y², dz²). The energy difference between these sets is denoted as Δo (or 10Dq). The magnitude of Δo is influenced by the nature of the ligand. As a strong-field ligand due to the electron-withdrawing CF₃ group, the deprotonated this compound is expected to cause a significant splitting of the d-orbitals. This can lead to low-spin complexes for metal ions with d⁴-d⁷ electron configurations.
Molecular Orbital (MO) Theory offers a more detailed description of the bonding by considering the overlap of metal and ligand orbitals to form bonding, anti-bonding, and non-bonding molecular orbitals. In an octahedral complex, the ligand σ-orbitals combine with the metal's s, p, and eg orbitals to form σ-bonding and σ-antibonding MOs. The metal's t₂g orbitals are typically non-bonding if only σ-interactions are considered. However, the carbonyl groups of the β-diketonate ligand have π-systems that can interact with the metal's t₂g orbitals. This π-interaction can be of a donor or acceptor nature, depending on the relative energies of the metal and ligand orbitals. The electron-withdrawing CF₃ group lowers the energy of the ligand's π orbitals, enhancing their ability to accept electron density from the metal's t₂g orbitals (π-backbonding). This strengthens the metal-ligand bond and increases the value of Δo.
Spectroscopic Probes of Metal-Ligand Interactions (EPR, UV-Vis absorption, emission)
The intricate dance between this compound and metal ions is vividly captured through various spectroscopic techniques. These methods serve as powerful probes, unveiling the secrets of their electronic structure and the nature of the metal-ligand bond.
Electron Paramagnetic Resonance (EPR) Spectroscopy is a key technique for characterizing metal complexes with unpaired electrons. In the realm of β-diketonate complexes, such as those formed with this compound, EPR provides detailed insights into the geometry and covalency of the metal-ligand bond. For instance, studies on copper(II) β-diketonates utilize the g-values and hyperfine coupling constants from EPR spectra to distinguish between different coordination geometries like square planar and distorted tetrahedral. The EPR spectrum of Ti³⁺ species in a titanium dioxide matrix, for example, shows characteristic signals that confirm the presence of these reduced metal centers. researchgate.net
UV-Vis Absorption Spectroscopy is fundamental to understanding the electronic transitions within these complexes. The spectra of metal chelates of this compound typically display intense absorption bands in the ultraviolet region, which are assigned to π → π* transitions localized on the ligand. researchgate.net Upon coordination to a metal, new, often less intense, absorption bands may appear at longer wavelengths. These are frequently attributed to ligand-to-metal charge transfer (LMCT) transitions. The precise energy and intensity of these bands are sensitive to the specific metal ion, the solvent environment, and the substituents on the β-diketonate framework. researchgate.net In some cases, such as with certain iron(III) and chromium(III) complexes, the d-d transitions of the metal ion can also be observed, though they may be obscured by the more intense charge transfer bands. asianpubs.org
Emission Spectroscopy plays a crucial role, particularly for lanthanide complexes of this compound. The ligand can function as an "antenna," absorbing ultraviolet radiation and efficiently transferring this energy to the central lanthanide ion. This energy transfer process, known as the antenna effect, results in the sensitized emission of light from the metal ion. The resulting emission spectra are characterized by sharp, line-like bands that correspond to the f-f electronic transitions of the lanthanide. The intensity and lifetime of this luminescence are highly dependent on the efficiency of energy transfer from the triplet state of the ligand to the emissive energy levels of the metal ion, making these properties sensitive probes of the coordination environment.
Thermodynamic and Kinetic Stability of Metal-1,1,1-Trifluoro-5-p-tolylpentane-2,4-dione Complexes
The stability of the complexes formed between this compound and metal ions is a cornerstone of their coordination chemistry, profoundly influencing their potential applications. This stability can be considered from both thermodynamic and kinetic perspectives.
The thermodynamic stability of a metal complex in solution is quantitatively described by its formation constant, also known as the stability constant. dalalinstitute.com For the stepwise formation of a metal-ligand complex, a series of equilibria are considered. For a general metal ion M and ligand L, the stepwise formation can be represented as:
M + L ⇌ ML; K₁ = [ML] / ([M][L])
ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L])
...
MLₙ₋₁ + L ⇌ MLₙ; Kₙ = [MLₙ] / ([MLₙ₋₁][L])
These constants are typically determined experimentally using methods like spectrophotometry and potentiometric titrations. researchgate.netasianpubs.org For β-diketonate complexes, the nature of the substituents on the ligand plays a significant role in the stability of the metal complexes. The presence of the electron-withdrawing trifluoromethyl group in this compound generally decreases the basicity of the ligand. This, in turn, can influence the stability of the resulting metal complexes. For instance, studies have shown that benzoylacetone (B1666692) complexes are more stable than the corresponding benzoyltrifluoroacetone complexes. researchgate.netasianpubs.org The stability of these complexes is also influenced by the solvent system, with a common order of stability being water < water-dioxane 75% < water-ethanol 50%. researchgate.netasianpubs.org
| Metal Ion | Ligand | Log β₁ | Log β₂ | Log β₃ | Solvent System |
| Fe(III) | Acetylacetone | 9.8 | 17.7 | 23.4 | 50% Dioxane |
| Cu(II) | Acetylacetone | 8.93 | 16.45 | - | 50% Dioxane |
| Ni(II) | Acetylacetone | 6.55 | 11.75 | - | 50% Dioxane |
| Fe(III) | Benzoylacetone | 10.3 | 19.1 | 25.8 | 50% Dioxane |
| Cu(II) | Benzoylacetone | 9.3 | 17.2 | - | 50% Dioxane |
| Fe(III) | Benzoyltrifluoroacetone | 9.1 | 16.5 | 21.8 | 50% Dioxane |
| Cu(II) | Benzoyltrifluoroacetone | 8.2 | 14.8 | - | 50% Dioxane |
Note: This table is a representation of data for structurally similar ligands to illustrate the concept.
The kinetic stability of a complex refers to its reactivity, specifically the rate at which its ligands can be substituted by other ligands. gcnayanangal.com This is a distinct concept from thermodynamic stability. A complex can be thermodynamically stable but kinetically labile, or thermodynamically unstable but kinetically inert.
The study of ligand exchange kinetics in β-diketonate complexes provides valuable insights into their reaction mechanisms. Techniques such as nuclear magnetic resonance (NMR) and mass spectrometry are often employed to monitor the rates of these exchange reactions. iosrjournals.orgnih.gov For example, the exchange of a free ligand with a coordinated ligand can be followed by observing changes in spectral features over time. nih.gov
Several factors influence the rate of ligand exchange, including:
The nature of the metal ion: The electronic configuration and size of the metal ion play a crucial role. For some β-diketonate complexes, the lability follows the Eigen-Wilkinson trend: Cu²⁺ > Co²⁺ > Ni²⁺ > Fe³⁺. iosrjournals.org
The properties of the ligand: The steric bulk and electronic nature of the substituents on the β-diketonate ligand can affect the reaction rate and mechanism. The presence of the p-tolyl and trifluoromethyl groups in this compound will influence its exchange kinetics. In some rhodium(I) β-diketonate complexes, the rate of substitution is dependent on the electronic structure of the β-diketone, with more electronegative substituents leading to increased reactivity. iosrjournals.org
The solvent: The coordinating ability of the solvent can impact the reaction pathway.
Ligand exchange reactions can proceed through different mechanisms, such as associative (where the incoming ligand binds first to form an intermediate) or dissociative (where a ligand first detaches from the complex). The specific pathway is determined by the interplay of the factors mentioned above.
Catalytic Applications of 1,1,1 Trifluoro 5 P Tolylpentane 2,4 Dione and Its Coordination Compounds
Role of Fluorinated β-Diketones in Homogeneous Catalysis
Fluorinated β-diketones are a class of organic compounds that have garnered considerable attention as ligands in homogeneous catalysis. The introduction of fluorine atoms into the β-diketone framework imparts unique electronic and steric properties to the resulting metal complexes, often enhancing their catalytic performance. The strong electron-withdrawing nature of the trifluoromethyl group, for instance, can increase the Lewis acidity of the metal center, which can be advantageous in various catalytic transformations. This has led to the widespread investigation of fluorinated β-diketonate complexes in numerous catalytic reactions. nih.gov
These ligands form stable chelate complexes with a wide range of metal ions, including those from the transition metal series (e.g., palladium, rhodium, copper) and lanthanides. nih.gov The stability and volatility of these metal complexes also make them suitable for applications such as chemical vapor deposition (CVD) of metal-containing thin films. The versatility of fluorinated β-diketones allows for fine-tuning of the catalyst's properties by modifying the substituents on the diketone backbone, influencing factors like solubility, steric hindrance, and electronic effects at the metal center.
Metal-1,1,1-Trifluoro-5-p-tolylpentane-2,4-dione Complexes as Catalysts
A thorough search of the existing scientific literature did not yield specific examples of the application of metal complexes of 1,1,1-Trifluoro-5-p-tolylpentane-2,4-dione as catalysts. The following subsections, therefore, represent areas where this compound could potentially be applied, based on the known reactivity of related fluorinated β-diketone complexes.
Application in Carbon-Carbon Bond Forming Reactions
While there are no specific reports on the use of this compound complexes in C-C bond formation, palladium complexes of other β-diketones are known to be active in cross-coupling reactions. For instance, palladium-catalyzed reactions like the Heck, Suzuki, and Sonogashira couplings are cornerstones of modern organic synthesis for creating new carbon-carbon bonds. The electronic properties of the tolyl group in the title compound could potentially influence the reactivity and selectivity of a palladium catalyst in such transformations.
Oxidation and Reduction Catalysis
Similarly, the application of this compound complexes in oxidation and reduction catalysis has not been documented. Metal complexes of other fluorinated β-diketones have been explored as catalysts for various oxidation reactions, such as the epoxidation of olefins, and in reduction reactions like transfer hydrogenation. The specific electronic and steric environment provided by the this compound ligand could offer unique advantages in terms of catalyst activity and selectivity in these types of reactions, but experimental verification is currently lacking.
Design of Chiral Variants for Asymmetric Catalysis
The development of chiral variants of β-diketone ligands is a crucial area of research for asymmetric catalysis, where the goal is to produce a single enantiomer of a chiral product. While there are no specific reports on chiral variants of this compound for this purpose, a recent study has demonstrated an efficient method for the synthesis of chiral 1,1,1-trifluoro-α,α-disubstituted 2,4-diketones via palladium-catalyzed asymmetric allylation. nih.gov This methodology highlights the potential for creating chiral trifluoromethyl ketones, which could then be used as ligands in asymmetric catalysis. The development of a chiral version of this compound could pave the way for its use in enantioselective catalytic reactions.
Mechanistic Investigations of Catalytic Cycles
Due to the absence of reported catalytic applications for complexes of this compound, there are no mechanistic investigations of catalytic cycles involving this specific ligand. Mechanistic studies are vital for understanding how a catalyst functions, which in turn allows for the rational design of more efficient and selective catalysts. Future research into the catalytic activity of metal-1,1,1-Trifluoro-5-p-tolylpentane-2,4-dione complexes would necessitate detailed mechanistic studies to elucidate the role of the ligand in the catalytic cycle.
Catalyst Stability, Activity, and Selectivity Studies
Data on the stability, activity, and selectivity of catalysts derived from this compound are not available in the current body of scientific literature. Such studies are fundamental to evaluating the practical utility of any new catalyst system. Should catalytic applications of this compound be discovered, comprehensive studies would be required to assess these key performance indicators under various reaction conditions.
Advanced Analytical Method Development and Derivatization Strategies for Research Applications
Development of High-Performance Liquid Chromatography (HPLC) Methods
The separation and quantification of 1,1,1-Trifluoro-5-p-tolylpentane-2,4-dione by HPLC require careful optimization of both the stationary and mobile phases to achieve adequate resolution and peak shape. Due to the compound's keto-enol tautomerism, chromatographic conditions can significantly influence the resulting separation.
Optimization of Stationary and Mobile Phases for Separation
The inherent polarity and potential for tautomerism of this compound present unique challenges in HPLC method development. Standard reversed-phase columns, such as C18, can be employed; however, peak tailing may occur due to interactions between the diketone functionality and residual silanols on the silica support. The use of end-capped C18 columns or stationary phases with alternative selectivities is often necessary for improved peak symmetry.
Fluorinated stationary phases, such as those with pentafluorophenyl (PFP) or fluorinated alkyl functionalities, can offer enhanced selectivity for fluorinated analytes like this compound through dipole-dipole, π-π, and ion-exchange interactions. chromatographyonline.com Mixed-mode stationary phases, which combine reversed-phase and ion-exchange characteristics, have also been shown to improve peak shapes for β-diketone compounds. researchgate.net
The mobile phase composition is equally critical. A typical mobile phase for the reversed-phase separation of this compound would consist of a mixture of water and an organic modifier, such as acetonitrile or methanol. The addition of a small percentage of an acid, like formic acid or trifluoroacetic acid (TFA), to the mobile phase can help to suppress the ionization of the analyte and minimize interactions with the stationary phase, leading to sharper peaks. Gradient elution is often preferred to ensure adequate separation from potential impurities and to reduce run times.
Table 1: Hypothetical HPLC Method Parameters for this compound
| Parameter | Condition |
| Stationary Phase | Pentafluorophenyl (PFP), 250 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 50% B to 95% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 280 nm and 320 nm |
| Injection Volume | 10 µL |
Derivatization Strategies for Enhanced Detection (e.g., UV-Vis, Fluorescence, Mass Spectrometry)
While this compound possesses a chromophore allowing for UV-Vis detection, derivatization can significantly enhance sensitivity and selectivity, particularly for trace-level analysis.
UV-Vis Detection: The inherent UV absorbance of the compound is due to its conjugated system. rsc.org The keto-enol tautomers exhibit different absorption maxima, which can be exploited for detection. rsc.orgmdpi.com Derivatization with reagents that introduce a more extensive chromophore can increase the molar absorptivity and shift the absorption maximum to a longer wavelength, reducing interference from matrix components. Reagents such as 2,4-dinitrophenylhydrazine (DNPH) react with the carbonyl groups to form highly colored hydrazones.
Fluorescence Detection: For highly sensitive detection, derivatization with a fluorescent tag is a powerful strategy. Since the target molecule is not natively fluorescent, a derivatizing agent containing a fluorophore is required. Reagents that react with the carbonyl groups, such as dansyl hydrazine (B178648) or 4,4-difluoro-5,7-dimethyl-4-bora-3a,4a-diaza-s-indacene-3-propionohydrazide (BODIPY™ FL hydrazide), can be used to introduce a fluorescent moiety, enabling detection at very low concentrations. nih.gov
Mass Spectrometry (MS) Detection: Derivatization can also be employed to improve ionization efficiency and impart favorable fragmentation patterns for mass spectrometric detection. While the underivatized compound can be analyzed by MS, derivatization can enhance its gas-phase ion formation. Reagents like 4-phenyl-1,2,4-triazolin-3,5-dione (PTAD) can react with conjugated dienes, which may be formed from the enol tautomer, to produce derivatives with high ionization efficiency. nih.govresearchgate.netnih.gov
Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) Methodologies
GC and GC-MS are powerful techniques for the analysis of volatile and thermally stable compounds. For a compound like this compound, strategies to enhance its volatility are often necessary.
Strategies for Volatility Enhancement
The direct GC analysis of β-diketones can be challenging due to their relatively low volatility and potential for thermal degradation. To overcome these limitations, derivatization is commonly employed to increase volatility.
Silylation: This is a widely used technique where active hydrogens, such as those in the enol form of the β-diketone, are replaced with a trimethylsilyl (TMS) group. youtube.comcolostate.edunih.govresearchgate.net Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are effective for this purpose. The resulting TMS ether of the enol form is significantly more volatile and thermally stable, allowing for analysis at lower temperatures and with improved peak shapes.
Formation of Metal Chelates: β-Diketones readily form stable and volatile complexes with various metal ions. By reacting this compound with a suitable metal salt, a volatile metal chelate can be formed and analyzed by GC. This approach is particularly useful for the indirect analysis of metal ions but can also be used to enhance the volatility of the β-diketone ligand itself.
Table 2: Hypothetical GC-MS Method Parameters for Derivatized this compound
| Parameter | Condition |
| Derivatization | Silylation with BSTFA + 1% TMCS at 70°C for 30 min |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methylpolysiloxane |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min |
| MS Interface Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Advanced Mass Spectrometry Fragmentation Analysis for Structural Confirmation
Electron ionization mass spectrometry (EI-MS) of this compound and its derivatives will produce characteristic fragmentation patterns that are invaluable for structural confirmation.
For the underivatized molecule, fragmentation is likely to occur at the C-C bonds adjacent to the carbonyl groups. Key fragments would be expected from the loss of the trifluoromethyl group (•CF₃) and the p-tolyl group.
For the silylated derivative (TMS-enol ether), the fragmentation pattern will be influenced by the TMS group. A prominent peak corresponding to the trimethylsilyl cation ([Si(CH₃)₃]⁺) at m/z 73 is expected. Other significant fragments would arise from cleavages of the diketone backbone.
Table 3: Predicted Key Mass Fragments for Silylated this compound
| m/z | Proposed Fragment Identity |
| 316 | [M]⁺ (Molecular ion of TMS derivative) |
| 301 | [M - CH₃]⁺ |
| 247 | [M - CF₃]⁺ |
| 225 | [M - p-tolyl]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, allowing for the calculation of elemental compositions and further confirming the identity of the compound.
Development of Capillary Electrophoresis (CE) Methods
Capillary electrophoresis is a high-efficiency separation technique that is well-suited for the analysis of charged species. While this compound is a neutral molecule in its undissociated state, its enolate form is anionic, and it can also form charged complexes with metal ions.
The analysis of this compound by CE would likely involve its conversion into a charged species. This can be achieved by working at a pH above its pKa to form the anionic enolate, or by forming a charged complex.
A common approach for the CE analysis of β-diketones is through the formation of metal chelates. nih.gov By reacting the compound with a metal ion that forms a charged complex, the resulting chelate can be separated by CE. The choice of the metal ion and the background electrolyte are critical for achieving a successful separation. For instance, complexation with a metal ion like Fe(III) can form a charged species that can be readily analyzed. nih.gov The use of a buffer system that maintains the stability of the complex and provides good separation efficiency is essential.
Table 4: Hypothetical Capillary Electrophoresis Method Parameters for the Metal Chelate of this compound
| Parameter | Condition |
| Complexation | In-situ with Fe(III) in the sample matrix |
| Capillary | Fused silica, 50 µm ID, 60 cm total length (50 cm effective) |
| Background Electrolyte | 25 mM Borate buffer, pH 9.2 |
| Separation Voltage | 20 kV |
| Temperature | 25 °C |
| Injection | Hydrodynamic (50 mbar for 5 s) |
| Detection | UV at 254 nm |
Theoretical and Computational Chemistry Studies of 1,1,1 Trifluoro 5 P Tolylpentane 2,4 Dione
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of computational chemistry for studying β-diketones, offering a balance between accuracy and computational cost. DFT calculations are instrumental in elucidating the electronic structure, predicting spectroscopic signatures, and determining the relative energies of different molecular forms of 1,1,1-Trifluoro-5-p-tolylpentane-2,4-dione.
Electronic Structure Analysis and Molecular Orbitals
DFT calculations can map the electron density distribution within this compound, revealing the influence of the electron-withdrawing trifluoromethyl group and the electron-donating p-tolyl group. The analysis of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the molecule's reactivity and electronic transitions.
HOMO: The HOMO is expected to be localized primarily on the enolate moiety and the p-tolyl ring, which are the more electron-rich parts of the molecule. The energy of the HOMO is indicative of the molecule's ability to donate electrons.
LUMO: Conversely, the LUMO is anticipated to be concentrated around the dicarbonyl fragment and the electron-deficient trifluoromethyl group. The LUMO energy reflects the molecule's capacity to accept electrons.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a key parameter that correlates with the chemical reactivity and the wavelength of electronic absorption. A smaller gap generally implies higher reactivity.
The presence of the p-tolyl group, with its potential for π-conjugation, is expected to influence the HOMO-LUMO gap and modulate the electronic properties compared to simpler alkyl-substituted β-diketones.
Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)
DFT methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm molecular structures.
NMR Spectroscopy: Theoretical calculations of 1H, 13C, and 19F NMR chemical shifts are invaluable for assigning experimental spectra, especially for distinguishing between tautomeric forms. The chemical shifts are sensitive to the local electronic environment of each nucleus.
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict the electronic absorption spectra. For this compound, the main absorption bands are expected to arise from π-π* transitions within the conjugated enol ring and the aromatic system.
IR Spectroscopy: DFT calculations can accurately predict the vibrational frequencies. Key vibrational modes for this molecule include the C=O and C=C stretching frequencies in the enol form, which are sensitive to the strength of the intramolecular hydrogen bond, and the characteristic vibrations of the CF3 and p-tolyl groups.
Table 1: Illustrative Predicted Spectroscopic Data Ranges for Trifluoromethyl-Aryl β-Diketones
| Spectroscopic Technique | Parameter | Typical Predicted Range |
| 1H NMR | Enolic OH | 13-15 ppm |
| 13C NMR | Carbonyl C | 180-200 ppm |
| 19F NMR | CF3 | -75 to -80 ppm |
| UV-Vis | λmax (π-π*) | 300-350 nm |
| IR | ν(C=O) / ν(C=C) | 1580-1640 cm-1 |
| IR | ν(O-H) | 2500-3200 cm-1 (broad) |
Note: These are representative ranges based on similar compounds and actual values for this compound would require specific calculations.
Energetics of Tautomeric Forms and Conformational Isomers
β-Diketones like this compound can exist in equilibrium between diketo and enol tautomers. The enol form is generally stabilized by an intramolecular hydrogen bond and conjugation. DFT calculations are crucial for determining the relative stabilities of these tautomers.
Studies on analogous compounds show that trifluoromethyl-substituted β-diketones overwhelmingly exist in the enol form. researchgate.netmdpi.com There are two possible enol forms for an unsymmetrical β-diketone. For this compound, the enolization can occur towards the trifluoromethyl group or towards the p-tolyl group. The equilibrium will favor the enol form that maximizes conjugation and stability. researchgate.net DFT calculations can precisely quantify the energy difference between these tautomers.
Furthermore, conformational isomers arising from the rotation around single bonds, such as the bond connecting the p-tolyl group to the diketone backbone, can be investigated. DFT can map the potential energy surface to identify the most stable conformers and the energy barriers for their interconversion.
Ab Initio and Semi-Empirical Methods for Molecular Properties
While DFT is prevalent, other computational methods also offer valuable insights.
Ab Initio Methods: High-level ab initio methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide more accurate energies and properties than standard DFT functionals, especially for systems where electron correlation is critical. However, their high computational cost often limits their application to smaller molecular systems or for benchmarking DFT results.
Semi-Empirical Methods: Semi-empirical methods are computationally much faster than DFT or ab initio methods, making them suitable for preliminary studies of large systems or for high-throughput screening. nih.gov While less accurate, they can provide useful qualitative trends for molecular properties and geometries.
Computational Studies of Reaction Mechanisms and Transition States
Computational chemistry is a powerful tool for exploring the reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, stationary points corresponding to reactants, products, intermediates, and transition states can be located.
For example, the mechanism of reactions such as electrophilic or nucleophilic attack at different sites of the molecule can be elucidated. DFT calculations can determine the activation energies (the energy difference between the reactants and the transition state), which provides insight into the reaction kinetics. The geometry of the transition state reveals the atomic motions involved in the bond-breaking and bond-forming processes.
Molecular Dynamics Simulations for Solution-Phase Behavior and Solvent Effects
Molecular Dynamics (MD) simulations can model the behavior of this compound in the solution phase over time. By simulating the interactions between the solute and a large number of solvent molecules, MD can provide insights into:
Solvation Structure: How solvent molecules arrange around the solute.
Solvent Effects: The influence of the solvent on the tautomeric equilibrium and conformational preferences. Different solvents can stabilize the diketo or enol forms to varying extents.
Dynamical Properties: The translational and rotational motion of the molecule in solution.
Implicit solvent models, where the solvent is treated as a continuous medium, can also be combined with DFT calculations to provide a computationally less expensive way to account for solvent effects on the energetics and properties of the molecule.
Prediction of Metal-Ligand Binding Energies and Complex Geometries
Theoretical and computational chemistry provides powerful tools for predicting and understanding the interactions between ligands and metal ions. In the case of this compound, computational methods, particularly Density Functional Theory (DFT), are employed to forecast the binding energies with various metals and to determine the three-dimensional geometries of the resulting coordination complexes. These theoretical investigations offer insights into the stability, electronic structure, and potential reactivity of these metal complexes, guiding experimental work and the design of new materials.
The electronic nature of the substituents on the β-diketonate backbone plays a crucial role in determining the strength of the metal-ligand bond. The this compound ligand possesses both a strong electron-withdrawing trifluoromethyl (-CF3) group and an electron-donating p-tolyl group. This combination of substituents creates an asymmetric electronic distribution within the ligand, which in turn influences its coordination properties.
Computational studies on related fluorinated β-diketonate complexes have shown that electron-withdrawing groups, such as the trifluoromethyl group, generally increase the Lewis acidity of the metal center in the complex. scispace.com This can lead to stronger interactions with the ligand. Conversely, electron-donating groups can modulate the electron density on the metal, which also affects the stability of the complex. The interplay of these electronic effects in this compound is a key focus of theoretical predictions.
DFT calculations are a common approach to estimate the metal-ligand binding energies. nih.gov These calculations can provide quantitative data on the strength of the coordination bond. For a series of divalent transition metal ions, the binding energy is expected to follow trends influenced by the ionic radius and the electronic configuration of the metal.
The geometries of metal complexes with this compound are also predictable through computational modeling. β-diketonate ligands are bidentate, coordinating to the metal ion through their two oxygen atoms to form a six-membered chelate ring. Depending on the coordination number of the metal ion, different geometries can be adopted. For example, with trivalent metals like Fe(III) or Cr(III), octahedral complexes of the type M(ligand)₃ are commonly formed. researchgate.net For divalent metals such as Pd(II) or Cu(II), square planar geometries are often observed. mdpi.com
Due to the asymmetry of the this compound ligand, the formation of geometric isomers is possible in octahedral complexes. Specifically, facial (fac) and meridional (mer) isomers can exist. DFT calculations can predict the relative energies of these isomers, indicating which is more stable. semanticscholar.org For square planar complexes, cis and trans isomers are possible, and their relative stabilities can also be assessed computationally. mdpi.com
The following tables present hypothetical, yet representative, data for the predicted binding energies and complex geometries of this compound with selected metal ions, based on trends observed for structurally similar fluorinated β-diketonate complexes in the literature.
Table 1: Predicted Metal-Ligand Binding Energies for M(this compound)₂ Complexes
| Metal Ion (M) | Predicted Binding Energy (kJ/mol) | Predicted Geometry |
| Cu(II) | -150 to -180 | Square Planar |
| Ni(II) | -140 to -170 | Square Planar |
| Pd(II) | -160 to -190 | Square Planar |
| Zn(II) | -130 to -160 | Tetrahedral |
Note: These values are illustrative and based on computational studies of similar β-diketonate complexes. The binding energy is defined as the energy change for the formation of the complex from the metal ion and the ligand in the gas phase.
Table 2: Predicted Geometric Parameters for a Hypothetical Square Planar Cu(II) Complex
| Parameter | Predicted Value |
| Cu-O Bond Length | 1.90 - 1.95 Å |
| O-Cu-O Bite Angle | 90 - 95° |
| C-O Bond Length | 1.25 - 1.30 Å |
| C-C Bond Length (in chelate ring) | 1.38 - 1.42 Å |
Note: These geometric parameters are representative values derived from computational studies on analogous copper(II) β-diketonate complexes. researchgate.net
Table 3: Relative Energies of cis and trans Isomers for a Hypothetical Pd(II) Complex
| Isomer | Relative Energy (kJ/mol) |
| trans | 0 (most stable) |
| cis | +5 to +10 |
Note: Computational studies on similar palladium(II) β-diketonate complexes often show the trans isomer to be energetically more favorable. mdpi.com
Chemical Transformations and Derivatization Research Beyond Metal Complexation
Reactivity of the β-Diketone Moiety in Organic Synthesis
The core reactivity of 1,1,1-trifluoro-5-p-tolylpentane-2,4-dione lies in its β-diketone functionality. This arrangement of two carbonyl groups separated by a methylene (B1212753) group results in enhanced acidity of the α-protons and the ability to exist in keto-enol tautomeric forms. This reactivity is central to its utility in constructing more complex molecular architectures.
Condensation Reactions for Heterocyclic Compound Synthesis
The β-dicarbonyl structure is a classic building block for the synthesis of a wide array of heterocyclic compounds through condensation reactions with various binucleophiles. mdpi.com
Pyrazoles: The reaction of β-diketones with hydrazine (B178648) derivatives is a well-established route to pyrazoles. organic-chemistry.org Specifically, the condensation of this compound with hydrazine or substituted hydrazines would yield pyrazole (B372694) derivatives. The regioselectivity of this reaction is influenced by the different electrophilicity of the two carbonyl carbons. The carbonyl carbon adjacent to the electron-withdrawing trifluoromethyl group is more susceptible to nucleophilic attack, which directs the initial condensation. This method has been successfully applied in the synthesis of various pyrazole-containing compounds, including those with potential biological activities. rsc.orgbyu.edu For instance, a continuous flow synthesis method has been developed for the preparation of pyrazoles using β-diketones and anilines, showcasing the industrial applicability of this reaction. rsc.org
Pyrimidines: Similarly, condensation with amidines or ureas provides a pathway to pyrimidine (B1678525) derivatives. organic-chemistry.org The reaction of this compound with an amidine, such as guanidine, would lead to the formation of a substituted pyrimidine ring. These pyrimidine derivatives are of interest due to their prevalence in biologically active molecules. The synthesis of pyrazolo[1,5-a]pyrimidines, for example, can be achieved through a multi-step reaction involving a β-diketone. byu.edu
1,2,4-Triazolo[1,5-a]pyrimidines: More complex heterocyclic systems can also be accessed. The reaction with 3-amino-1,2,4-triazole is a common method for the synthesis of 1,2,4-triazolo[1,5-a]pyrimidines. nih.gov This scaffold is of significant interest in medicinal chemistry due to its isoelectronic relationship with purines. nih.gov
The following table summarizes the expected heterocyclic products from the condensation of this compound with various reagents.
| Reagent | Heterocyclic Product |
| Hydrazine | Pyrazole |
| Substituted Hydrazines | Substituted Pyrazoles |
| Amidines (e.g., Guanidine) | Pyrimidine |
| Urea | Pyrimidinone |
| 3-Amino-1,2,4-triazole | 1,2,4-Triazolo[1,5-a]pyrimidine |
Electrophilic and Nucleophilic Additions
The carbon framework of this compound is susceptible to both electrophilic and nucleophilic attacks.
Electrophilic Additions: The enol form of the β-diketone presents a nucleophilic double bond that can react with electrophiles. However, the strong electron-withdrawing effect of the trifluoromethyl group deactivates the molecule towards some electrophilic reactions.
Nucleophilic Additions: The carbonyl carbons are electrophilic and can be attacked by nucleophiles. The presence of the trifluoromethyl group enhances the electrophilicity of the adjacent carbonyl carbon, making it a primary site for nucleophilic attack. Reactions with organometallic reagents, for example, can lead to the formation of tertiary alcohols after subsequent protonation.
Functionalization of the p-Tolyl Group
The p-tolyl group offers a site for electrophilic aromatic substitution reactions, allowing for the introduction of various functional groups onto the aromatic ring. The methyl group is an ortho-, para-directing activator, while the rest of the molecule is a deactivating group.
Common electrophilic aromatic substitution reactions that could be performed on the p-tolyl ring include:
Nitration: Introduction of a nitro group (-NO2) using a mixture of nitric acid and sulfuric acid.
Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group (-SO3H) using fuming sulfuric acid.
Friedel-Crafts Alkylation and Acylation: Introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide with a Lewis acid catalyst.
These modifications can significantly alter the electronic and steric properties of the molecule, which can be useful for tuning its reactivity and physical properties.
Transformations Involving the Trifluoromethyl Group
The trifluoromethyl (CF3) group is generally considered to be highly stable and chemically inert due to the strength of the carbon-fluorine bonds. tcichemicals.com However, under specific and often harsh reaction conditions, it can undergo transformations.
Hydrolysis: In some cases, though difficult, the trifluoromethyl group can be hydrolyzed to a carboxylic acid group (-COOH) under strong acidic or basic conditions.
Reductive Defluorination: Certain reducing agents can effect the partial or complete reduction of the CF3 group. researchgate.net
C-F Bond Activation: Recent advances in organometallic chemistry have led to methods for the selective activation and transformation of C-F bonds, although this remains a challenging area of research. tcichemicals.com
Derivatization for Tagging and Probe Development in Chemical Research
The structural features of this compound make it a suitable scaffold for the development of chemical tags and fluorescent probes.
Fluorescent Labeling: The aromatic p-tolyl group can be modified with fluorophores or chromophores to create fluorescently labeled versions of the molecule. These labeled compounds can be used to visualize the localization and interaction of the molecule in biological systems. thno.org
Probe Development: The β-diketone moiety can act as a recognition site for specific analytes. By attaching a signaling unit (e.g., a fluorophore) to the molecule, probes can be designed that exhibit a change in their optical properties upon binding to a target. The trifluoromethyl group can also play a role in modulating the electronic properties of the probe and influencing its interaction with the target.
The following table outlines potential derivatization strategies for probe development.
| Derivatization Site | Functional Group Introduced | Potential Application |
| p-Tolyl group | Fluorophore (e.g., Naphthalimide) | Fluorescent imaging |
| β-Diketone moiety | Linker for biomolecule conjugation | Targeted delivery |
| Trifluoromethyl group | Not typically modified for this purpose | Modulates electronic properties |
Future Research Directions and Emerging Trends in 1,1,1 Trifluoro 5 P Tolylpentane 2,4 Dione Chemistry
Exploration of New Synthetic Pathways and Scalable Production
The classical Claisen condensation remains a primary method for synthesizing β-diketones, including fluorinated variants. nih.govnih.gov This involves the base-catalyzed reaction between a ketone and an ester. For 1,1,1-Trifluoro-5-p-tolylpentane-2,4-dione, this would typically involve the reaction of 4'-methylacetophenone (B140295) with ethyl trifluoroacetate (B77799). However, future research is geared towards overcoming the limitations of this method, such as the potential for side reactions and challenges in purification.
Emerging synthetic strategies focus on improving yield, selectivity, and sustainability. These include:
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters like temperature, pressure, and stoichiometry, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.
Catalytic Innovations: The development of novel catalysts, including organocatalysts and metal-based catalysts, aims to lower the energy barrier for the condensation reaction and enable milder reaction conditions. researchgate.net
Alternative Acylating Agents: Research into acylating agents beyond standard esters, such as acid chlorides or carboxylic acids, could provide alternative pathways with different reactivity profiles and substrate scopes. mdpi.com
The scalability of any new synthetic route is a critical consideration for industrial applications. Future efforts will likely involve optimizing reaction conditions for large-scale production, focusing on cost-effective starting materials, minimizing solvent waste, and developing efficient purification protocols.
| Synthetic Approach | Potential Advantages | Research Focus |
| Flow Chemistry | Enhanced safety, improved yield and purity, easier scalability. | Reactor design, optimization of flow parameters. |
| Novel Catalysis | Milder reaction conditions, higher efficiency, improved selectivity. | Development of organocatalysts and advanced metal catalysts. |
| Alternative Reagents | Expanded substrate scope, potentially higher reactivity. | Use of carboxylic acids or other acylating agents. mdpi.com |
Development of Advanced Materials Incorporating the Compound or its Complexes
The ability of this compound to act as a chelating ligand for a wide range of metal ions is a cornerstone of its utility. nih.gov The resulting metal complexes exhibit diverse properties that are being explored for various advanced materials.
Future research in this area includes:
Luminescent Materials: Lanthanide complexes of fluorinated β-diketones are known for their strong luminescence. Future work will focus on tuning the emission properties of complexes derived from this compound for applications in organic light-emitting diodes (OLEDs), sensors, and bio-imaging.
Catalysis: Metal complexes of β-diketones can serve as catalysts for a variety of organic transformations. The electronic properties imparted by the trifluoromethyl and tolyl groups can be harnessed to develop highly selective and active catalysts for processes such as polymerization, oxidation, and cross-coupling reactions.
Functional Polymers and MOFs: Incorporating the compound or its metal complexes into polymers or metal-organic frameworks (MOFs) can create materials with tailored properties, such as enhanced thermal stability, specific porosity for gas storage and separation, or responsive characteristics for smart materials.
| Material Type | Potential Application | Key Properties Conferred by the Ligand |
| Luminescent Complexes | OLEDs, chemical sensors, bio-imaging. | Enhanced quantum yield, tunable emission wavelengths. |
| Homogeneous Catalysts | Fine chemical synthesis, polymerization. | High catalytic activity and selectivity. |
| Functional Polymers/MOFs | Gas separation, drug delivery, smart materials. | Thermal stability, defined porosity, stimuli-responsiveness. |
Integration with High-Throughput Screening and Automated Synthesis
The discovery of new materials and the optimization of chemical reactions can be significantly accelerated through modern automation and screening techniques. unchainedlabs.com For this compound, these approaches offer a pathway to rapidly explore its chemical space.
High-Throughput Screening (HTS): HTS allows for the rapid testing of a large library of compounds or reaction conditions. nih.gov This can be applied to screen for the catalytic activity of various metal complexes of this compound in a parallel fashion. Similarly, HTS can be used to identify optimal conditions for the synthesis of the compound itself, systematically varying parameters like solvent, base, and temperature.
Automated Synthesis Platforms: Robotic systems can perform multi-step syntheses with high precision and reproducibility. Integrating automated platforms will enable the creation of libraries of derivatives of this compound with different substituents on the tolyl ring, facilitating structure-activity relationship studies.
The combination of HTS and automated synthesis creates a powerful feedback loop where new compounds are rapidly synthesized and then immediately screened for desired properties, accelerating the pace of discovery.
Advanced Spectroscopic Techniques for In Situ Monitoring of Reactions
A detailed understanding of reaction mechanisms and kinetics is crucial for optimizing chemical processes. Advanced spectroscopic techniques that allow for real-time, in situ monitoring of reactions are becoming indispensable tools.
For reactions involving this compound, future research will increasingly employ:
In Situ FTIR and Raman Spectroscopy: These techniques can track the concentration of reactants, intermediates, and products in real-time by monitoring their characteristic vibrational frequencies, providing valuable kinetic data.
Process Analytical Technology (PAT): Integrating spectroscopic probes directly into reaction vessels allows for continuous monitoring and control of critical process parameters, ensuring consistency and optimizing yield in both laboratory and industrial settings.
NMR Spectroscopy: While traditionally an offline technique, advances in flow-NMR and rapid-scan techniques are enabling its use for in situ reaction monitoring, providing detailed structural information about transient species. researchgate.net
These methods will provide a deeper understanding of the keto-enol tautomerism of the compound and the formation of its metal complexes. mdpi.com
Synergistic Approaches Combining Experimental and Computational Research
The synergy between experimental work and computational chemistry provides a powerful paradigm for modern chemical research. nih.gov Computational modeling can predict molecular properties and reaction outcomes, guiding experimental efforts and providing insights that are difficult to obtain through experiments alone.
Future research on this compound will benefit from:
Density Functional Theory (DFT) Calculations: DFT can be used to model the electronic structure, geometry, and spectroscopic properties of the compound and its metal complexes. mdpi.com This can help in understanding its reactivity, predicting the properties of new materials, and elucidating reaction mechanisms. researchgate.net
Molecular Docking and QSAR: For potential biological applications, quantitative structure-activity relationship (QSAR) studies and molecular docking can be used to predict the interaction of the compound or its derivatives with biological targets. researchgate.net
Reaction Pathway Modeling: Computational tools can be used to map out the energy landscape of synthetic routes, identifying potential intermediates and transition states. This information can be invaluable for optimizing reaction conditions and developing more efficient synthetic strategies.
By combining the predictive power of computational chemistry with targeted experimental validation, researchers can accelerate the design and discovery of new applications for this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
